molecular formula C9H12ClNO3S B5550437 4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide

4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B5550437
M. Wt: 249.72 g/mol
InChI Key: NKCQNLVWAOMPSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide involves complex chemical processes. For instance, the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene is an effective method for synthesizing highly reactive derivatives valuable for preparing new difficultly accessible derivatives of the sulfonamide series (Aizina et al., 2017). Such processes underscore the compound's versatility in synthesizing novel sulfonamide derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those related to this compound, has been extensively studied. Crystallographic studies reveal the supramolecular architecture controlled by interactions such as C—H⋯πaryl, forming intricate two-dimensional and three-dimensional structures (Rodrigues et al., 2015). These structural insights are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

This compound participates in various chemical reactions, indicating its reactivity and potential for creating complex molecules. The compound's ability to undergo transformations, such as chlorination and reaction with thiourea to yield heterocyclic compounds, highlights its versatility (Rozentsveig et al., 2011). These reactions are fundamental for synthesizing new molecules with potential pharmacological activities.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including crystal structures and intermolecular interactions, provide insight into the compound's stability and reactivity. The elucidation of crystal structures through spectroscopic and crystallographic methods reveals the compound's solid-state properties and the nature of its interactions, which are essential for predicting its behavior in various chemical contexts (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity and interaction with other molecules, play a crucial role in their application in synthesis and medicinal chemistry. Studies on the compound's reactivity with various reagents and its role in synthesizing novel derivatives provide valuable information for developing new therapeutic agents (Aizina et al., 2017).

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new benzenesulfonamide derivatives have shown potential in photodynamic therapy, specifically in the treatment of cancer. A study highlighted the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its effectiveness as a Type II photosensitizer due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for photodynamic therapy applications, indicating the compound's potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Antimicrobial Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their anti-HIV and antifungal activities. The study suggests that these compounds could serve as bases for developing therapeutic agents against HIV and fungal infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Chemical Synthesis and Reactivity

Research has demonstrated the versatility of N-chloro-N-methoxybenzenesulfonamide as a reactive chlorinating agent. It has been used to chlorinate a variety of organic compounds, yielding chlorinated products in good to high yields. This highlights its utility in organic synthesis, particularly in introducing chloro groups to different molecular frameworks (Pu, Li, Lu, & Yang, 2016).

Potential in Alzheimer’s Disease Therapy

A study focused on the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease. The synthesized compounds were evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme involved in Alzheimer's disease pathology. One of the compounds showed promising acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications for Alzheimer’s disease (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Antitumor Applications

Compounds synthesized from sulfonamide-focused libraries have shown promising results in antitumor screenings, revealing potential as cell cycle inhibitors in cancer therapy. Two compounds from this research have progressed to clinical trials, indicating their significance in developing new antitumor agents (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Mechanism of Action

The mechanism of action of “4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide” is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is often specific to the particular application of the compound .

properties

IUPAC Name

4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-11(2)15(12,13)7-4-5-8(10)9(6-7)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCQNLVWAOMPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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